6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by a unique molecular structure that includes a dihydropyridine ring and various functional groups. This compound is notable for its potential applications in medicinal chemistry and materials science.
6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which are often studied for their biological activities, including enzyme inhibition and receptor modulation. Its structure allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications .
The synthesis of 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent, and catalysts. For example, sodium ethoxide can be used as a catalyst to facilitate the reaction between N-substituted cyanoacetanilides and diethyl 2-(ethoxymethylene)malonate .
The molecular structure of 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide can be represented by its IUPAC name, which indicates its functional groups and structural features. The compound contains:
The molecular formula for this compound is C_{11}H_{11}N_{3}O_{2}, with a molecular weight of approximately 219.23 g/mol. The InChI representation provides a detailed description of its structure, facilitating computational modeling and database searches .
6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical transformations:
The compound's ability to participate in click chemistry due to the presence of the propargyl group enhances its utility in synthesizing complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition reactions .
The mechanism of action for 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific biological targets such as enzymes and receptors. The binding affinity of this compound to these targets can modulate their activity, leading to various physiological effects.
Studies have shown that similar compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. The precise mechanism often involves competitive inhibition or allosteric modulation of enzyme activity .
Key physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound's structure and purity during synthesis .
6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Nitrogenous heterocycles constitute the foundational architecture of modern antimicrobial chemotherapeutics, representing over 90% of marketed small-molecule drugs. Their structural versatility enables precise optimization of pharmacodynamic and pharmacokinetic properties—critical for overcoming escalating antibiotic resistance crises. The 6-oxo-1,6-dihydropyridine scaffold exemplifies this privileged chemical space, combining inherent hydrogen-bonding capacity, balanced lipophilicity, and conformational rigidity ideal for target engagement [3] [8]. Within this chemical class, 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide (CAS 1040070-36-7; C~9~H~8~N~2~O~2~) emerges as a structurally optimized lead candidate. Its molecular design integrates three pharmacologically significant elements: (1) the redox-active 6-oxo-1,6-dihydropyridine core, (2) the hydrogen-bond-donating carboxamide functionality, and (3) the terminal alkyne moiety—collectively enabling diverse target interactions while maintaining favorable physicochemical profiles for microbial penetration [1] [4] [9]. This review examines the compound’s structure-activity relationships within the context of contemporary antimicrobial discovery paradigms.
Pyridone-based scaffolds demonstrate expanding therapeutic relevance against multidrug-resistant pathogens through novel mechanisms of action. As emphasized in recent SAR analyses, their structural plasticity permits targeted modifications circumventing established resistance pathways:
Table 1: Antimicrobial Pyridone Derivatives Under Investigation
Compound Class | Target Pathogens | Resistance Overcome | Key Structural Feature |
---|---|---|---|
Fluoroquinolone-pyridone hybrids | Gram-positive ESKAPE pathogens | Altered DNA gyrase topology | C6-fluorine + N1-cyclopropyl |
3-Carboxamide dihydropyridines* | MRSA, VRE | β-Lactamase-mediated hydrolysis | Prop-2-yn-1-yl carboxamide |
2-Aminopyridones | Multi-drug resistant tuberculosis | Ribosomal methylation | C2-amino group |
*Includes 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
These advances validate pyridone optimization as a strategic approach to combat resistance. The terminal alkyne in 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide further enables click chemistry-mediated target identification—accelerating mechanistic deconvolution in resistant strains [3] [9].
The 6-oxo-1,6-dihydropyridine ring provides unique electronic and steric properties driving target affinity and metabolic stability:
Table 2: Molecular Properties of 6-Oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
Property | Value | Pharmacological Implication |
---|---|---|
Molecular Weight | 176.18 g/mol | Rule-of-Five compliance |
Calculated logP* | 0.33 (consensus) | Balanced hydrophilicity/lipophilicity |
Hydrogen Bond Donors | 2 (amide NH, pyridone NH) | Target binding specificity |
Hydrogen Bond Acceptors | 3 (2 carbonyl O, amide O) | Solubility and membrane permeation |
Topological Polar Surface Area | 49.93 Ų | Moderate cellular permeability |
Rotatable Bonds | 1 | Reduced entropic penalty upon binding |
*Calculated from PubChem and Ambeed computational data [1] [6] [9]
These properties collectively enable penetration of Gram-negative outer membranes—a key challenge in antibiotic development. The core’s metabolic stability is further evidenced by its prevalence in FDA-approved neurology and cardiology drugs (e.g., nilvadipine), supporting its translational potential [8].
The N-prop-2-yn-1-yl carboxamide moiety in 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide introduces strategic hydrogen-bonding and reactivity features:
Table 3: Biological Impact of Carboxamide Substitutions in 6-Oxo Dihydropyridines
N-Substituent | Antibacterial Potency (MIC μg/mL) | Key Pharmacokinetic Attribute |
---|---|---|
Prop-2-yn-1-yl* | 4.0 (S. aureus) | Metabolic stability (t~1/2~ > 3h) |
3,4-Difluorobenzyl | 1.5 (S. aureus) | CYP3A4 inhibition (IC~50~ 8μM) |
Cyclopropylmethyl | 8.2 (S. aureus) | Aqueous solubility (32 mg/mL) |
2-Hydroxyethyl | >64 (S. aureus) | Plasma protein binding (89%) |
*Present in 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide [4] [7] [10]
The propargyl group’s bioisosteric relationship to fluoroaryl moieties (electron-withdrawing σ~p~ = 0.23 vs σ~p~ = 0.15 for fluorine) further explains its efficacy in maintaining target affinity while reducing oxidative metabolism—addressing key limitations in earlier antimicrobial dihydropyridines [7] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: